

2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine

Cat. No.: B3027628

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine**: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry. Structurally, it can be viewed as a bioisostere of purine, a fundamental component of nucleic acids, making it a privileged scaffold for interacting with a wide array of biological targets.^[1] Thienopyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, anti-proliferative agents, and anti-infectives.^{[1][2][3]} Within this important class of molecules, **2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine** serves as a crucial synthetic intermediate, particularly in the development of novel small-molecule anticancer drugs.^{[4][5]} Its unique structure, featuring a reactive chlorine atom and a nitrophenoxy moiety, provides a versatile platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its strategic application in the field of drug development.

Physicochemical and Spectroscopic Properties

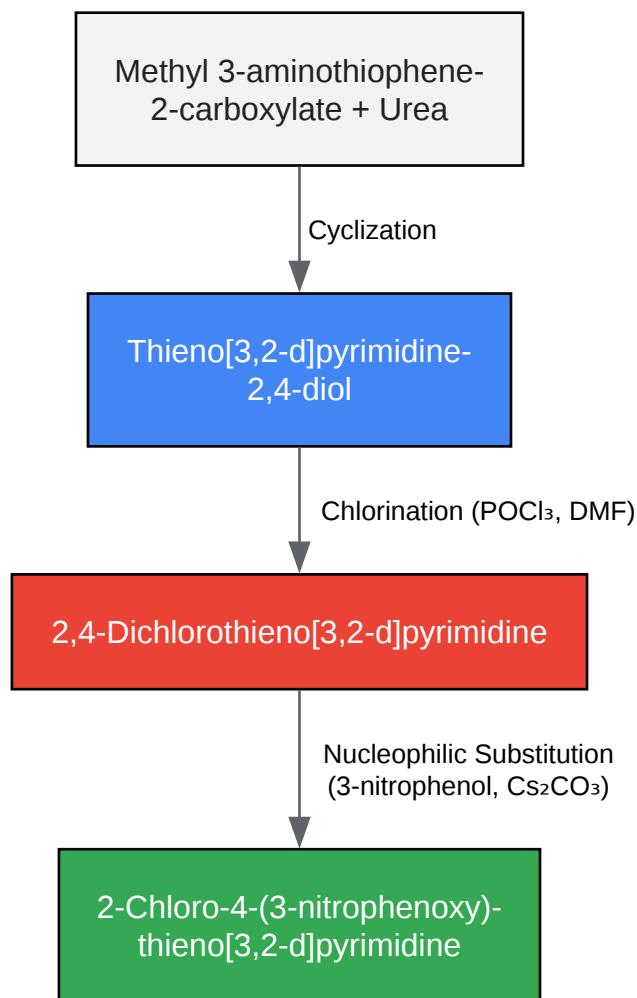
The fundamental properties of **2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine** are summarized below. This data is critical for its identification, handling, and use in subsequent

chemical transformations.

| Property | Value | Source |
|--|---|---|
| Molecular Formula | $C_{12}H_6ClN_3O_3S$ | [6] |
| Molecular Weight | 323.71 g/mol | Calculated |
| CAS Number | 1353553-07-7 | [6] [7] |
| Appearance | Orange Solid | [4] |
| Purity | Typically >97% | [7] |
| ¹ H NMR (400 MHz, DMSO-d ₆) | δ 8.51 (d, J = 5.3 Hz, 1H), 8.28 (s, 1H), 8.16 (d, J = 8.2 Hz, 1H), 7.85 (d, J = 8.1 Hz, 1H), 7.74 (t, J = 8.2 Hz, 1H), 7.59 (d, J = 5.4 Hz, 1H) | [4] |

Synthesis Pathway and Experimental Protocol

The synthesis of **2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine** is a multi-step process commencing from methyl 3-aminothiophene-2-carboxylate.[\[4\]](#)[\[5\]](#) The pathway involves a cyclization to form the core heterocyclic system, followed by chlorination and a final nucleophilic aromatic substitution.



[Click to download full resolution via product page](#)

Optimized three-step synthesis workflow.

Detailed Experimental Protocols

The protocols described below are based on established and optimized synthetic methods.[\[4\]](#) [\[8\]](#)

Step 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol (Cyclization)

This initial step establishes the core fused ring system. The use of urea as a source of the pyrimidine ring atoms is a common and efficient strategy in heterocyclic synthesis.

- A mixture of methyl 3-aminothiophene-2-carboxylate and urea is placed in a round-bottom flask.

- The mixture is heated to 180°C with mechanical agitation and stirred for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction is allowed to cool slightly before a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is added, followed by a 10% sodium hydroxide (NaOH) solution to adjust the pH.
- The resulting solid is collected by filtration.
- The filter cake is transferred to a beaker, and dilute hydrochloric acid (HCl) is added slowly with stirring for 10 minutes to precipitate the product.
- The solid is filtered, washed with a saturated aqueous NaHCO₃ solution, and dried to yield thieno[3,2-d]pyrimidine-2,4-diol as a white solid.

Step 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine (Chlorination)

The conversion of the diol to the dichloro derivative is a critical activation step. Phosphorus oxychloride (POCl₃) is a potent chlorinating and dehydrating agent, ideal for replacing hydroxyl groups on nitrogen-containing heterocycles with chlorine atoms.

- A mixture of thieno[3,2-d]pyrimidine-2,4-diol (1 equivalent), phosphorus oxychloride (POCl₃, ~16 mL per gram of diol), and a catalytic amount of N,N-Dimethylformamide (DMF) is heated to 120°C.[4]
- The reaction is stirred at this temperature for 3 hours, with progress monitored by TLC.
- Upon completion, the mixture is concentrated under reduced pressure to remove excess POCl₃, affording a viscous oil.
- The residue is transferred to a beaker, and ice water is added slowly with vigorous stirring to precipitate the product and quench any remaining POCl₃.
- The precipitate is collected by filtration, washed thoroughly with ice-water, and dried to obtain 2,4-dichlorothieno[3,2-d]pyrimidine as a brown solid (yield: ~76%).[4]

Step 3: Synthesis of **2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine** (Nucleophilic Substitution)

This final step introduces the nitrophenoxy side chain. The reaction proceeds via a selective nucleophilic aromatic substitution (SNAr). The chlorine at the C4 position is more reactive than the one at C2, allowing for regioselective substitution under controlled conditions. Cesium carbonate (Cs_2CO_3) is an effective base for deprotonating the 3-nitrophenoxy, generating the nucleophile.

- In a flask, 2,4-dichlorothieno[3,2-d]pyrimidine (1 equivalent, e.g., 2.4 mmol), 3-nitrophenoxy (1.5 equivalents, e.g., 3.6 mmol), and cesium carbonate (Cs_2CO_3 , ~12 equivalents, e.g., 30.6 mmol) are combined in 1,4-dioxane (~60 mL per gram of dichloro starting material).^[4]
- The mixture is heated to 60°C and stirred for 3 hours. The reaction is monitored by TLC.
- After the reaction is complete, the mixture is concentrated under reduced pressure.
- Dichloromethane (DCM) is added to the residue with stirring.
- The resulting solid product is collected by filtration and dried to yield **2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine** as an orange solid (yield: ~80%).^[4]

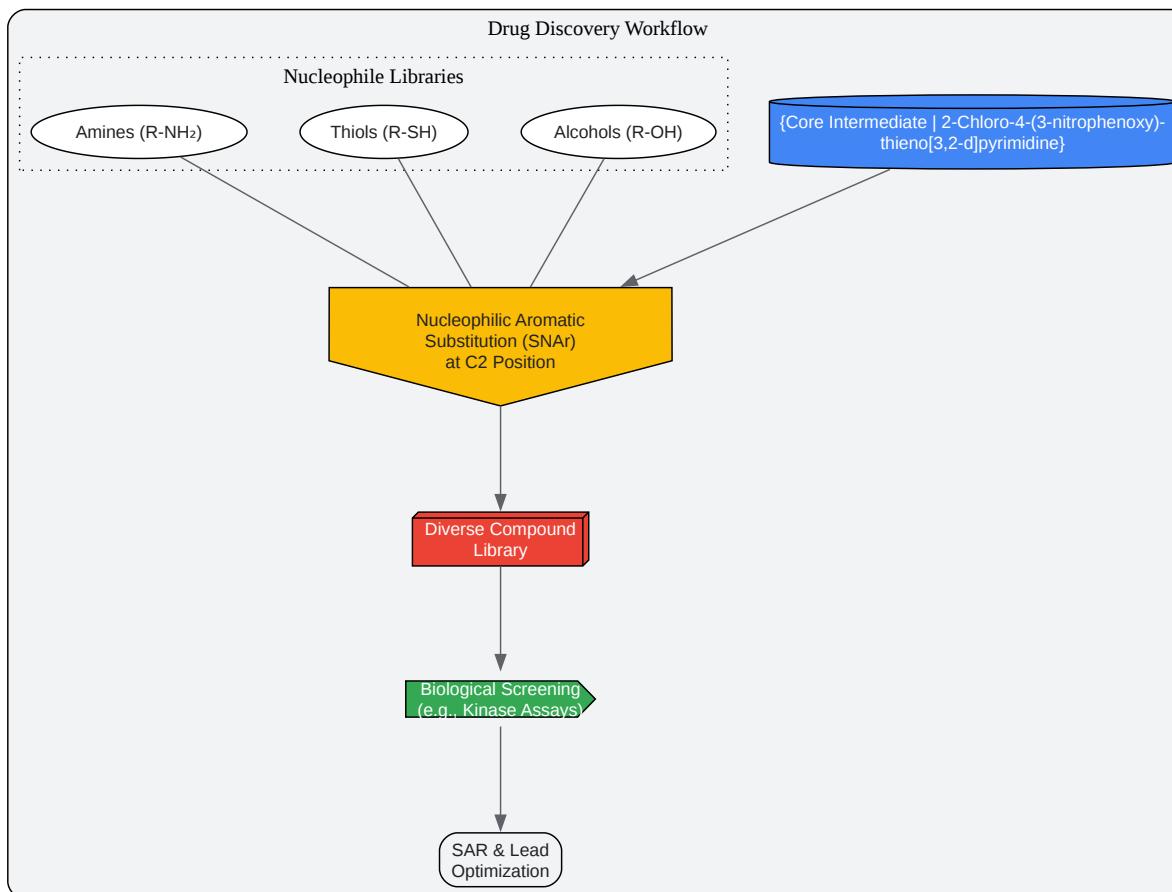
Chemical Reactivity and Strategic Applications in Drug Discovery

The primary utility of **2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine** lies in the reactivity of its C2-chloro substituent. This chlorine atom is an excellent leaving group, readily displaced by a wide variety of nucleophiles. This reactivity makes the compound an ideal scaffold for building molecular libraries for drug discovery programs.

The general workflow is as follows:

- Scaffold Synthesis: The title compound is synthesized as described above.
- Derivatization: The C2-chloro group is subjected to nucleophilic substitution reactions with libraries of amines, thiols, alcohols, and other nucleophiles. This allows for the systematic exploration of the chemical space around the thienopyrimidine core.

- Biological Screening: The resulting library of novel compounds is then screened against biological targets of interest, such as protein kinases or microbial enzymes, to identify hits.[\[2\]](#) [\[9\]](#)
- SAR Optimization: Hits from the initial screen are further optimized by synthesizing additional analogs to establish a robust Structure-Activity Relationship (SAR), ultimately leading to potent and selective lead compounds.



[Click to download full resolution via product page](#)

Role as a scaffold in discovery chemistry.

This strategic approach leverages the thienopyrimidine scaffold's proven biological relevance and the synthetic accessibility provided by the C2-chloro intermediate to efficiently generate novel chemical entities for evaluation as potential therapeutics.[2][10]

Conclusion

2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine is a molecule of high strategic value for researchers in medicinal chemistry and drug development. Its well-defined synthesis, characterized physicochemical properties, and, most importantly, the chemical reactivity of its C2-chloro group make it an exceptional building block for creating diverse libraries of novel compounds. The insights provided in this guide underscore its role as a pivotal intermediate, enabling the exploration of the vast therapeutic potential held within the thieno[3,2-d]pyrimidine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine [acrospharma.co.kr]
- 8. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine _Chemicalbook [chemicalbook.com]
- 9. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027628#2-chloro-4-3-nitrophenoxy-thieno-3-2-d-pyrimidine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com